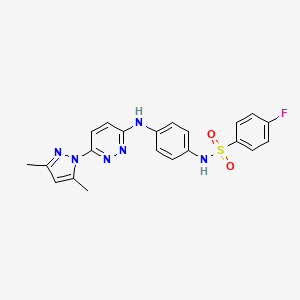

![molecular formula C19H13ClN4O2 B2842983 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852450-14-7](/img/structure/B2842983.png)

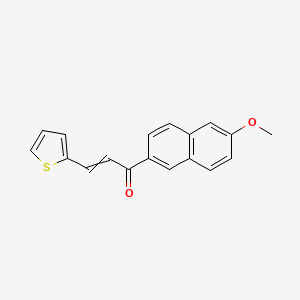

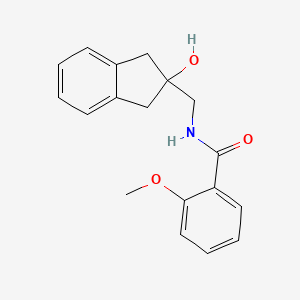

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). VEGFR is a transmembrane receptor that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. CP-673451 has shown promising results in preclinical studies as an anti-angiogenic agent, making it a potential candidate for cancer treatment.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

Compounds structurally related to 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown potential antimicrobial and anticancer activities. A series of pyrazole derivatives, including structures analogous to the specified compound, were synthesized and evaluated for their in vitro antimicrobial and anticancer efficacy. Some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity, indicating their potential as novel antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition and Cellular Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, exploring their affinity towards adenosine receptors. These compounds, including variations on the core structure of interest, were tested for A1 adenosine receptor affinity, with specific modifications enhancing overall activity. This suggests their potential use in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).

Phosphodiesterase Inhibition

Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their inhibitory effects on phosphodiesterase 9 (PDE9), suggesting potential applications in neurological disorders such as Alzheimer's disease. One compound in particular, 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, demonstrated potent and selective inhibition of PDE9, offering insights into the therapeutic potential of these compounds in enhancing cognitive function (Wunder et al., 2005).

Antimicrobial Potency

Research on linked heterocyclic compounds containing pyrazole-pyrimidine moieties has also shown significant antimicrobial activity. Compounds synthesized through one-pot cyclo-condensation involving structures similar to the specified chemical showed good inhibitory activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sanjeeva Reddy et al., 2010).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c20-14-6-8-15(9-7-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-4-2-1-3-5-13/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOGORBGQOTVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)